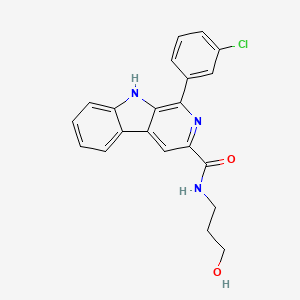
NPD2639
Vue d'ensemble
Description
NPD2639 is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NPD2639 typically involves multi-step organic reactions. One common method involves the use of isatins and DMSO via a one-carbon translocation involving in situ generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure . This robust one-pot cascade method allows for the efficient synthesis of indole-3-carboxylic acids, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
NPD2639 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
Based on the search results, NPD2639, a β-carboline compound, has applications as a biomediator to induce reveromycin (RM) production in Streptomyces sp. SN-593 .
Identification and Screening Process
- Researchers screened approximately 26,000 compounds from the RIKEN Natural Products Depository (NPDepo), using an antifungal assay with Pyricularia oryzae .
- Hits from the antifungal assay (136 compounds) were further examined using the src ts-NRK cell morphological assay .
- Liquid chromatography-mass spectrometry (LC-MS) was performed to quantify the production of RM-A (1 ) and its derivative RM-B (2 ) .
- This compound (3 ) was identified as a lead compound .
Structure-Activity Relationship
- Natural products such as harman, harmol, and harmine, which have a β-carboline core structure, did not induce the production of RMs, suggesting a functional role for the 3-chlorophenyl group attached to the 1 position and the amide group attached to the 3 position of the β-carboline core .
- Enhanced RM production was evaluated with P. oryzae and srcts-NRK cells assay .
Reveromycin Production
Mécanisme D'action
The mechanism of action of NPD2639 involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions can lead to various biological effects, including modulation of immune responses and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Anthranilic acid derivatives: These compounds are structurally related and have similar synthetic routes and applications.
Uniqueness
NPD2639 is unique due to its specific substitution pattern and the presence of both chlorophenyl and hydroxypropyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
859130-76-0 |
|---|---|
Formule moléculaire |
C21H18ClN3O2 |
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-(3-hydroxypropyl)-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O2/c22-14-6-3-5-13(11-14)19-20-16(15-7-1-2-8-17(15)24-20)12-18(25-19)21(27)23-9-4-10-26/h1-3,5-8,11-12,24,26H,4,9-10H2,(H,23,27) |
Clé InChI |
ZVDZGODRLWVWDT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC(=CC=C4)Cl)C(=O)NCCCO |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC(=CC=C4)Cl)C(=O)NCCCO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NPD2639; NPD-2639; NPD 2639 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















